molecular formula C25H19ClN2O5S B15100103 (4E)-5-(4-chlorophenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-5-(4-chlorophenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B15100103
M. Wt: 494.9 g/mol
InChI Key: FXEMQJPDVWFOOJ-UHFFFAOYSA-N
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Description

(4E)-5-(4-chlorophenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-chlorophenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the benzothiazole ring: This can be achieved by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Formation of the pyrrolidine-2,3-dione core: This involves the cyclization of a suitable precursor, such as a substituted malonic acid derivative, under acidic or basic conditions.

    Coupling reactions: The final step involves coupling the benzothiazole and pyrrolidine-2,3-dione moieties using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(4-chlorophenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, this compound may have potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of (4E)-5-(4-chlorophenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways and result in various effects, depending on the context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E)-5-(4-chlorophenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione apart is its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its unique structure makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H19ClN2O5S

Molecular Weight

494.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H19ClN2O5S/c1-3-32-16-9-10-17-19(12-16)34-25(27-17)28-21(14-5-7-15(26)8-6-14)20(23(30)24(28)31)22(29)18-11-4-13(2)33-18/h4-12,21,30H,3H2,1-2H3

InChI Key

FXEMQJPDVWFOOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=C(C=C5)Cl

Origin of Product

United States

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